N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine chemical structure
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine chemical structure
Executive Summary & Compound Architecture
Compound Name: N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine
Common Abbreviations: Cbz-2-(trifluoromethyl)Leu, Z-α-Tfm-Leu
CAS Number: 139520-44-8
Molecular Formula:
Structural Significance in Drug Design
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine represents a specialized class of quaternary
-
Stereoelectronic Effects: The strongly electron-withdrawing
group lowers the of the adjacent amine (when deprotected) and carboxylic acid, altering the hydrogen-bonding potential of peptides incorporating this residue.[1] -
Conformational Restriction: The bulky quaternary center severely restricts rotation around the
(N-C ) and (C -CO) torsion angles.[1] This "Thorpe-Ingold" effect is frequently exploited to stabilize helical secondary structures, particularly -helices .[1] -
Metabolic Stability: The absence of an
-proton renders the residue resistant to racemization and proteolytic degradation by standard aminopeptidases.[1]
Chemical Architecture Table
| Feature | Moiety | Function |
| Protecting Group | Benzyloxycarbonyl (Cbz/Z) | Protects the |
| Side Chain | Isobutyl ( | Provides hydrophobic bulk identical to Leucine; critical for hydrophobic pocket binding.[1] |
| Modification | Trifluoromethyl ( | Increases lipophilicity, prevents metabolic hydrolysis, and locks conformation. |
| C-Terminus | Carboxylic Acid ( | Reactive site for peptide bond formation or esterification.[1] |
Synthesis Protocol: The Trifluoropyruvate Imine Route[3][4]
The synthesis of
Reaction Pathway Logic
-
Precursor Selection: Methyl 3,3,3-trifluoropyruvate is used as the fluorinated building block.[1]
-
Imine Formation: The ketone is converted to a Cbz-protected imine.[1] This activates the
-carbon for nucleophilic attack.[1] -
Grignard Addition: An isobutyl magnesium halide attacks the imine carbon.[1] The
group directs the addition, though often resulting in a racemic mixture unless chiral auxiliaries or catalysts are employed.[1]
Step-by-Step Methodology
Phase 1: Imine Preparation
-
Reagents: Methyl 3,3,3-trifluoropyruvate, Benzyl carbamate (
), Thionyl chloride ( ) or dehydrating agent.[1] -
Conditions: Reflux in toluene or dichloromethane with a Dean-Stark trap to remove water.[1]
-
Product: Methyl 2-(benzyloxycarbonylimino)-3,3,3-trifluoropyruvate.[1][2]
Phase 2: Grignard Addition (C-C Bond Formation)
-
Setup: Flame-dried glassware, inert atmosphere (
or Ar). -
Reagents: Isobutylmagnesium bromide (
, 2.0 equiv), Imine intermediate (1.0 equiv).[1] -
Solvent: Anhydrous THF or
.[1] -
Temperature: Cool to -78°C to suppress side reactions (haloform reaction) and improve regioselectivity.
-
Addition: Add Grignard reagent dropwise over 30 minutes.
-
Quench: Saturated
solution. -
Purification: Silica gel column chromatography (Hexanes/Ethyl Acetate gradient).
Phase 3: Ester Hydrolysis (Optional)
-
If the free acid is required, the methyl ester is hydrolyzed using
in .[1] Note that the steric bulk of the group significantly slows down this hydrolysis compared to standard amino acids.[1] Heating (40-60°C) may be required.[1]
Synthesis Workflow Diagram
Caption: Synthetic route via nucleophilic addition to trifluoropyruvate imines.
Analytical Characterization (Self-Validating Protocols)
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following orthogonal methods.
Nuclear Magnetic Resonance (NMR)
The presence of the
-
NMR (376 MHz,
): Expect a singlet typically in the range of -70 to -80 ppm .[1] This signal confirms the presence of the trifluoromethyl group directly attached to the quaternary center. -
NMR (400 MHz,
):-
Amide NH: Broad singlet
5.5–6.5 ppm (exchangeable with ).[1] -
Cbz Aromatic: Multiplet
7.3–7.4 ppm (5H).[1] -
Benzylic
: Singlet or AB system 5.1 ppm (2H). -
Side Chain: Isobutyl signals (methyl doublets
0.9 ppm, methine multiplet, methylene diastereotopic protons).[1] -
-Proton: ABSENT . The lack of a signal around 4.0–5.0 ppm is a critical confirmation of
-substitution.[1]
-
Mass Spectrometry
-
Method: ESI-MS (Positive Mode).[1]
-
Expected Ion:
= 334.31 Da; = 356.30 Da.[1] -
Fragmentation: Loss of the Cbz group (
) or decarboxylation may be observed in MS/MS.[1]
Applications in Drug Discovery[1][2]
Peptidomimetics & Stability
Incorporating Cbz-2-(trifluoromethyl)leucine into peptide drugs serves two primary functions:
-
Proteolytic Resistance: The quaternary center prevents the formation of the transition state required for amide bond hydrolysis by proteases.[1]
-
Lipophilicity Modulation: The
group significantly increases the of the molecule, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.[1]
Conformational Control ( -Helix)
Research indicates that
Mechanism:
-
The bulky
and Isobutyl groups create severe steric strain in extended conformations ( -sheet).[1] -
The dipole of the C-F bonds aligns favorably with the amide dipole in helical turns.
References
-
Synthesis via Grignard Addition: Smits, R., et al. (2008).[1] "Synthetic strategies to
-trifluoromethyl and -difluoromethyl substituted -amino acids." Chemical Society Reviews, 37(8), 1727-1739.[1] -
Conformational Analysis: Tanaka, M., et al. (2006).[1] "Synthesis of Chiral
-Trifluoromethyl -Disubstituted -Amino Acids and Conformational Analysis of L-Leu-Based Peptides." Angewandte Chemie International Edition, 45(34), 5659–5661.[1] [1] -
CAS Registry Data: SciFinder/Chemical Abstracts Service.[1] CAS RN: 139520-44-8.[1] [1]
